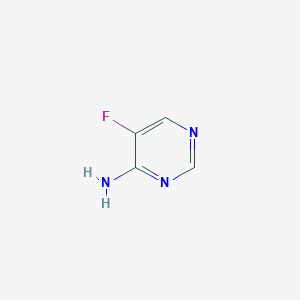![molecular formula C12H18N4O3 B1273462 2-[4-(3-Amino-4-nitrofenil)piperazin-1-il]etan-1-ol CAS No. 23470-44-2](/img/structure/B1273462.png)
2-[4-(3-Amino-4-nitrofenil)piperazin-1-il]etan-1-ol
Descripción general
Descripción
The compound "2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol" is a derivative of aryl piperazine, a class of organic compounds known for their potential pharmacological properties. Aryl piperazines are often studied for their potential as antipsychotics, anti-malarials, and other therapeutic agents due to their ability to interact with various biological targets .
Synthesis Analysis
The synthesis of aryl piperazine derivatives can involve amination reactions, as seen in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was achieved with a 52% yield using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . This method demonstrates the potential for low-cost and efficient synthesis of related compounds, which could be applicable to the synthesis of "2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol".
Molecular Structure Analysis
The molecular structure of aryl piperazine derivatives is crucial for their biological activity. For instance, the crystal structures of certain derivatives have shown that the presence of hydroxyl groups, benzyl groups, and methylene substituents at the piperazinyl nitrogens are important for anti-malarial activity . The bond distances and molecular conformations can significantly influence the activity, as seen in the comparison between active and non-active derivatives .
Chemical Reactions Analysis
Aryl piperazine derivatives can form various salts by co-crystallization with aromatic carboxylic acids, leading to different supramolecular assemblies . These assemblies can be two-dimensional or three-dimensional, depending on the specific carboxylic acid used. The formation of these salts can influence the properties and potential applications of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of aryl piperazine derivatives are influenced by their molecular structure and the nature of their supramolecular associations. For example, the polymorphs of 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate exhibit different packing efficiencies and crystal densities, which suggest varying stabilities . The presence of intermolecular hydrogen bonds, such as ammonium-N–H···O (carboxylate) and amine-N–H···O (nitro or acetyl), plays a significant role in stabilizing the three-dimensional architecture of these compounds .
Aplicaciones Científicas De Investigación
Desarrollo de Fármacos Farmacéuticos
La estructura de este compuesto es similar a la de los derivados de piperazina, que son conocidos por sus propiedades terapéuticas. Puede servir como precursor en la síntesis de posibles agentes farmacológicos. Por ejemplo, los derivados de piperazina se usan a menudo en la creación de medicamentos antipsicóticos debido a su capacidad de actuar sobre los receptores del sistema nervioso central .
Agentes Antivirales
El grupo nitrofenilo dentro de la estructura del compuesto sugiere que podría modificarse para mejorar sus capacidades antivirales. Los derivados de nitrofenilo se han estudiado por su eficacia contra varias infecciones virales, lo que indica que este compuesto podría ser un andamiaje valioso para desarrollar nuevos medicamentos antivirales .
Investigación Anticancerígena
Los compuestos que contienen tanto grupos amino como nitro se han explorado por sus actividades anticancerígenas. Pueden interactuar con el ADN o las proteínas dentro de las células cancerosas, lo que podría conducir al desarrollo de nuevos fármacos anticancerígenos. El compuesto en cuestión podría ser un candidato para futuras investigaciones en este campo .
Investigación Bioquímica
En la investigación bioquímica, este compuesto podría usarse como una sonda molecular para estudiar las interacciones enzima-sustrato, particularmente en enzimas que reconocen motivos de piperazina. Esto puede ayudar a comprender las vías bioquímicas y diseñar inhibidores para enzimas involucradas en estados de enfermedad .
Ciencia de Materiales
La estructura molecular del compuesto sugiere posibles aplicaciones en ciencia de materiales, particularmente en la síntesis de compuestos orgánicos con propiedades ópticas específicas. Sus derivados podrían utilizarse en la creación de colorantes, marcadores fluorescentes u otros materiales que requieren ingeniería molecular precisa .
Química Agrícola
Los derivados de piperazina son conocidos por tener aplicaciones en química agrícola también. Se pueden usar para sintetizar compuestos que actúan como promotores del crecimiento o pesticidas. Los grupos amino y nitro en este compuesto podrían funcionalizarse para mejorar estas propiedades .
Propiedades
IUPAC Name |
2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c13-11-9-10(1-2-12(11)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGAFWCADCQCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253505 | |
| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23470-44-2 | |
| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)
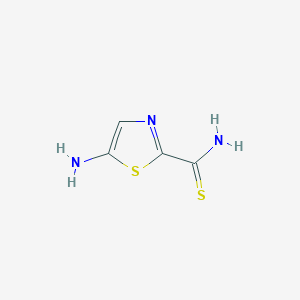

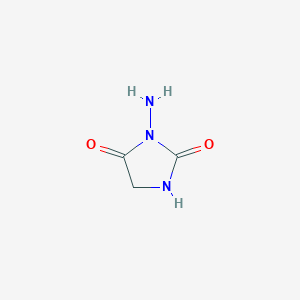

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
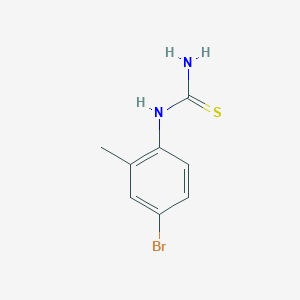


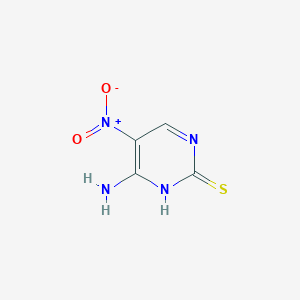
![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)
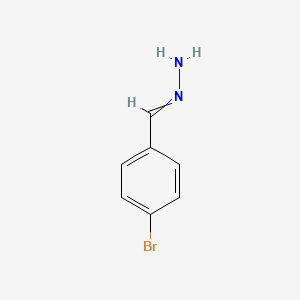
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)
